molecular formula C14H10F4O2 B6384343 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261958-83-1

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384343
CAS RN: 1261958-83-1
M. Wt: 286.22 g/mol
InChI Key: IAVUKKVTLWFTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% (5-F2M-3TFMP) is a compound with a wide range of applications in scientific research. It is an important synthetic intermediate and is used in the synthesis of drugs, agrochemicals, and other chemical compounds. 5-F2M-3TFMP has been studied extensively in the laboratory and has proven to be a valuable tool in the study of biological processes.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% has been used extensively in scientific research. It has been used in the synthesis of drugs, agrochemicals, and other chemical compounds. It has also been used in the study of biological processes, such as enzyme activity, protein folding, and DNA replication. In addition, 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% has been used in the study of drug metabolism and drug-target interactions. Furthermore, 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% has been used in the study of gene expression and cell signaling pathways.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound acts as a substrate for enzymes involved in the metabolism of drugs and other compounds. It is also believed to interact with proteins and other molecules involved in biological processes, such as DNA replication and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is believed that the compound can affect the activity of enzymes involved in drug metabolism, as well as proteins and other molecules involved in biological processes. In addition, it is believed that the compound can affect gene expression and cell signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its ability to act as a substrate for enzymes involved in drug metabolism. This makes it an ideal tool for studying drug-target interactions and drug metabolism. The main limitation of using 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its potential toxicity. Therefore, caution should be taken when handling the compound.

Future Directions

The future directions for 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% are numerous. The compound could be further studied to better understand its mechanism of action and biochemical and physiological effects. In addition, the compound could be used to develop new drugs and agrochemicals. Finally, the compound could be used to study gene expression and cell signaling pathways.

Synthesis Methods

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 5-fluoro-2-methoxyphenol and 3-trifluoromethylphenol, which is referred to as the ‘F2M-3TFMP reaction’. This reaction is typically carried out in a solvent such as acetonitrile or dimethyl sulfoxide. The reaction is typically carried out at temperatures ranging from -20°C to +80°C. The reaction is typically complete within 24 hours.

properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-3-2-10(15)7-12(13)8-4-9(14(16,17)18)6-11(19)5-8/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUKKVTLWFTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686624
Record name 5'-Fluoro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol

CAS RN

1261958-83-1
Record name 5'-Fluoro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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